molecular formula C7H9NO3 B3051274 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione CAS No. 3253-44-9

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione

Cat. No. B3051274
CAS RN: 3253-44-9
M. Wt: 155.15
InChI Key: JPIJBNGQJCBLKN-UHFFFAOYSA-N
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Description

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 .


Synthesis Analysis

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification .


Molecular Structure Analysis

The IUPAC name for this compound is 3-oxa-1-azaspiro[4.4]nonane-2,4-dione . The InChI code is 1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10) .


Chemical Reactions Analysis

The compound has been found to catalyze the enzymatic transesterification reaction . Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .


Physical And Chemical Properties Analysis

The compound has a melting point of 128-129°C . It is a powder in physical form .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione, focusing on six unique fields:

Pharmaceutical Development

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is a valuable scaffold in medicinal chemistry due to its unique spirocyclic structure. It is used in the synthesis of various bioactive compounds, including potential drug candidates for treating neurological disorders, cancer, and infectious diseases. Its structural rigidity and ability to interact with biological targets make it a promising component in drug design .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its spirocyclic framework is utilized to construct complex molecular architectures. Researchers employ it in the synthesis of heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals. Its versatility in forming diverse chemical bonds enhances its utility in synthetic chemistry .

Catalysis

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is explored as a ligand in catalytic processes. Its unique structure allows it to stabilize transition metal complexes, which are essential in catalyzing various organic reactions. These catalytic systems are employed in industrial processes to improve reaction efficiency and selectivity, contributing to more sustainable chemical manufacturing .

Material Science

In material science, this compound is investigated for its potential in creating novel polymers and advanced materials. Its incorporation into polymer backbones can enhance the mechanical and thermal properties of the resulting materials. Researchers are exploring its applications in developing high-performance materials for aerospace, automotive, and electronic industries .

Biological Probes

Due to its distinct chemical properties, 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione is used in the design of biological probes. These probes are essential tools in biochemical research for studying enzyme activities, protein interactions, and cellular processes. The compound’s ability to form stable complexes with biomolecules makes it a valuable component in developing diagnostic and therapeutic agents.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxa-1-azaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIJBNGQJCBLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702175
Record name 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-1-azaspiro[4.4]nonane-2,4-dione

CAS RN

3253-44-9
Record name 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-1-azaspiro[4.4]nonane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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